N-(4-((2,4-dioxo-3-propyl-1,3,8-triazaspiro[4.5]decan-8-yl)sulfonyl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-[(2,4-dioxo-3-propyl-1,3,8-triazaspiro[4.5]decan-8-yl)sulfonyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O5S/c1-3-10-22-16(24)18(20-17(22)25)8-11-21(12-9-18)28(26,27)15-6-4-14(5-7-15)19-13(2)23/h4-7H,3,8-12H2,1-2H3,(H,19,23)(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGBVODFILTJKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
A structurally similar compound, n4-(2-amino-4-fluorophenyl)-n1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide, was designed to work as a selective degrader of histone deacetylase-3 (hdac3). HDAC3 is among eleven zinc-dependent histone deacetylases that catalyze the hydrolysis of acetyl groups from histone lysine residues. They play an important role in the regulation of gene expression and cell proliferation.
Mode of Action
The similar compound mentioned above was designed to degrade hdac3. This suggests that our compound might interact with its target to modify it, potentially leading to its degradation.
Biochemical Pathways
Hdacs, which could be a potential target of this compound, are involved in a wide range of diseases, including cancer. They regulate gene expression and cell proliferation, indicating that this compound might affect these processes.
Biological Activity
N-(4-((2,4-dioxo-3-propyl-1,3,8-triazaspiro[4.5]decan-8-yl)sulfonyl)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on antibacterial and anticancer effects, along with structure-activity relationships (SAR) derived from various studies.
Chemical Structure and Properties
The compound features a complex spirocyclic structure with a sulfonamide group, which is known to enhance biological activity. Its molecular formula is , and it has a molecular weight of approximately 364.8 g/mol. The presence of the triazaspirodecane moiety is particularly noteworthy as it contributes to the compound's pharmacological properties.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of compounds related to the triazaspirodecane scaffold. For instance, derivatives of this compound have shown promising results against various bacterial strains:
| Compound | Bacterial Strain | EC50 (µM) | Comparison |
|---|---|---|---|
| Compound A | Xanthomonas oryzae | 156.7 | Better than bismerthiazol (230.5 µM) |
| Compound B | Xanthomonas axonopodis | 281.2 | Superior to thiodiazole copper (476.52 µM) |
| Compound C | Xanthomonas oryzae pv. oryzicola | 194.9 | Comparable to commercial bactericides |
The minimum effective concentration (EC50) values indicate that the compound exhibits significant antibacterial activity, particularly against Xanthomonas species, which are notorious for causing plant diseases . Scanning electron microscopy (SEM) studies have demonstrated that these compounds can disrupt bacterial cell membranes, leading to cell death .
Anticancer Activity
In addition to antibacterial properties, this compound has been investigated for its anticancer potential. Research indicates that compounds within this class can inhibit the mitochondrial permeability transition pore (mPTP), a critical factor in myocardial infarction and cancer cell apoptosis . The inhibition of mPTP opening has been associated with reduced apoptotic rates in cancer models.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Studies suggest that modifications at specific positions on the phenyl ring significantly influence antibacterial efficacy:
- Electron-withdrawing groups at the para position enhance activity.
- Substituents at the ortho position tend to reduce activity.
For example, compounds with fluorine substituents showed superior antibacterial effects compared to those with chlorine or bromine . This insight into SAR can guide future synthetic efforts aimed at developing more potent derivatives.
Case Studies
-
Case Study 1: Antibacterial Efficacy
- A study evaluated a series of triazaspirodecane derivatives against Xanthomonas species.
- Results indicated that modifications at the 4-position significantly improved antibacterial potency.
- SEM analysis confirmed structural integrity loss in bacterial cells upon treatment.
-
Case Study 2: Cancer Cell Apoptosis
- Research focused on the impact of triazaspirodecane derivatives on cancer cell lines.
- The findings revealed that these compounds could effectively induce apoptosis through mPTP inhibition.
- The study emphasized the potential for these compounds as therapeutic agents in oncology.
Comparison with Similar Compounds
Piperazine-Containing Spiro Derivatives
KRAS-PDEδ Inhibitors
- N-(Cyclobutylmethyl)-4-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)-N-phenylbutanamide (36n) and N-(Cyclopropylmethyl)-4-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)-N-phenylbutanamide (36o) ():
Sulfonamide-Linked Phenylacetamide Derivatives
Analgesic Agents
- N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35), N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide (36), and N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide (37) (): Key Differences: Sulfonamide groups substituted with piperazine or diethylamine. Activity: Compound 35 showed analgesic activity comparable to paracetamol, while 36 and 37 demonstrated anti-hypernociceptive effects in inflammatory pain models .
Thioacetamide Variants
- 2-{[3-(4-Chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide ():
Comparative Analysis Table
Key Findings and Implications
Structural Flexibility : The target compound’s 3-propyl group may offer intermediate lipophilicity compared to cyclopropyl (36o) or piperazine (13, 35) substituents, balancing solubility and membrane penetration.
Pharmacological Potential: While the target compound’s activity is undefined, its sulfonamide-phenylacetamide motif aligns with analgesics (e.g., 35) and kinase inhibitors (e.g., KRAS-PDEδ inhibitors) .
Q & A
Q. What analytical validation protocols ensure batch-to-batch consistency in academic settings?
- Methodological Answer:
- HPLC-PDA: Purity checks with C18 columns (acetonitrile/water gradient) and UV spectra matching .
- Elemental Analysis: Carbon/hydrogen/nitrogen (CHN) validation within ±0.4% theoretical values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
